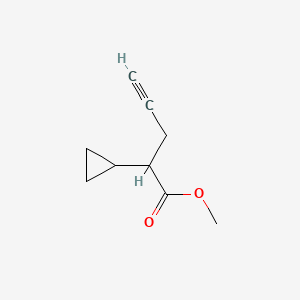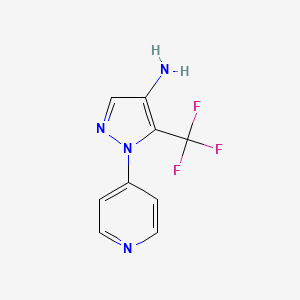![molecular formula C12H20ClF3N2O2 B13576216 rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)
rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride: is a complex organic compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the bicyclic core through a cyclization reaction.
- Introduction of the trifluoromethyl group via a nucleophilic substitution reaction.
- Protection of the amine group with a tert-butyl carbamate group.
- Conversion to the hydrochloride salt form for increased stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the bicyclic core.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the bicyclic core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to deprotected amines or modified trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study the interactions of bicyclic amines with biological targets, such as enzymes and receptors.
Industry: In the chemical industry, it is used in the synthesis of advanced materials and specialty chemicals, leveraging its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the bicyclic core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
- tert-butylN-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate
- tert-butylN-[(1R,5S)-4-oxobicyclo[3.2.0]heptan-1-yl]methylcarbamate
Uniqueness: The presence of the trifluoromethyl group in rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride distinguishes it from similar compounds. This group enhances its lipophilicity, metabolic stability, and binding affinity, making it more effective in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H20ClF3N2O2 |
|---|---|
Peso molecular |
316.75 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H19F3N2O2.ClH/c1-10(2,3)19-9(18)17-11-4-7(12(13,14)15)8(11)5-16-6-11;/h7-8,16H,4-6H2,1-3H3,(H,17,18);1H/t7-,8+,11-;/m0./s1 |
Clave InChI |
KWYZNYINRVWPDF-OVWFGBMUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC12CC(C1CNC2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


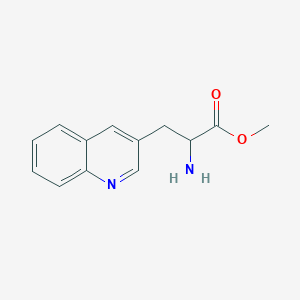
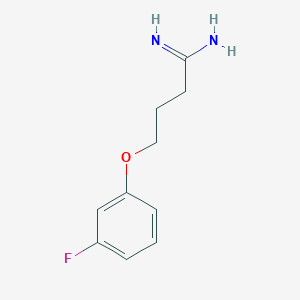
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13576147.png)
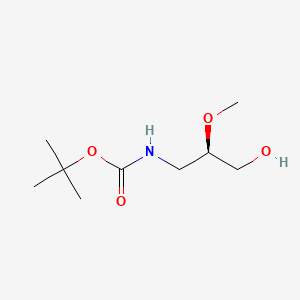
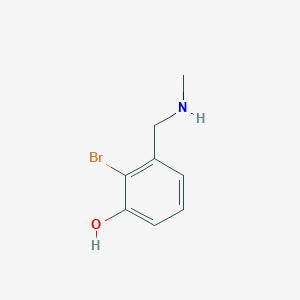
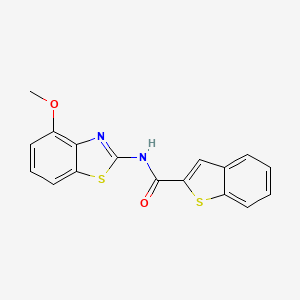
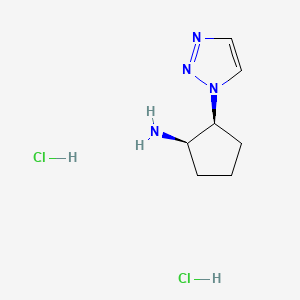
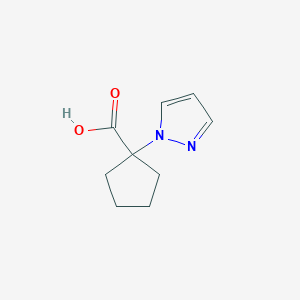

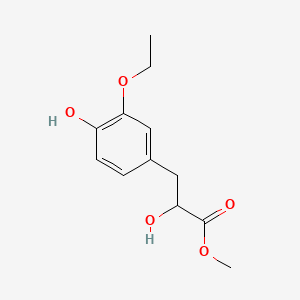

![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)
